molecular formula C13H11ClN2O2 B1440190 2-(Benzylamino)-5-chloronicotinic acid CAS No. 750549-62-3

2-(Benzylamino)-5-chloronicotinic acid

Cat. No. B1440190
CAS RN: 750549-62-3
M. Wt: 262.69 g/mol
InChI Key: ZQQADNLMTCSYLR-UHFFFAOYSA-N
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Description

Benzylamine is an organic compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Chloronicotinic acid, also known as 5-chloronicotinic acid, is a derivative of nicotinic acid, where a chlorine atom is substituted at the 5th position.


Synthesis Analysis

The synthesis of benzylamine can be achieved by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . The synthesis of chloronicotinic acid or its derivatives is not well-documented in the available literature.


Molecular Structure Analysis

Benzylamine is a simple molecule with a benzyl group attached to an amine functional group . The structure of chloronicotinic acid would be similar to nicotinic acid, but with a chlorine atom at the 5th position.


Chemical Reactions Analysis

Amines, such as benzylamine, are known to react with acids to form salts soluble in water . They can also undergo reactions like alkylation and acylation .


Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor. It is miscible in water and has a boiling point of 185 °C . The physical and chemical properties of chloronicotinic acid are not well-documented in the available literature.

Scientific Research Applications

Medicine: Therapeutic Agent Development

2-(Benzylamino)-5-chloronicotinic acid may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structural complexity allows for modifications that can lead to the development of new drugs with potential therapeutic applications, such as anticancer, anti-Alzheimer’s, and antimicrobial agents .

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, this compound could be used to study enzyme interactions due to its potential inhibitory properties. It might help in understanding the mechanism of action of enzymes and in the development of enzyme inhibitors that can be used to treat various diseases .

Agriculture: Plant Growth Regulation

Research in agriculture could explore the use of 2-(Benzylamino)-5-chloronicotinic acid as a growth regulator or a protective agent against pests and diseases. Its chemical properties might influence plant metabolism and growth, leading to improved crop yields and resistance .

Material Science: Polymer Synthesis

This compound could be utilized in material science for the synthesis of novel polymers. Its incorporation into polymer chains can impart unique physical and chemical properties, making it valuable for creating advanced materials with specific applications .

Environmental Science: Pollution Remediation

In environmental science, 2-(Benzylamino)-5-chloronicotinic acid might be studied for its role in pollution remediation processes. Its chemical structure could interact with pollutants, aiding in their breakdown or removal from the environment .

Analytical Chemistry: Chromatography

Analytical chemists might investigate the use of 2-(Benzylamino)-5-chloronicotinic acid in chromatography as a standard or a derivative for the separation and analysis of complex mixtures, enhancing the detection of specific analytes .

Pharmacology: Drug Metabolism Research

In pharmacology, this compound could be important in studying drug metabolism and pharmacokinetics. It may serve as a model compound to understand how drugs are metabolized in the body and to develop better dosing regimens .

Chemical Engineering: Process Optimization

Chemical engineers might explore the use of 2-(Benzylamino)-5-chloronicotinic acid in process optimization. Its properties can be crucial in designing efficient chemical processes for the large-scale production of various chemicals .

Safety And Hazards

Benzylamine is classified as harmful if swallowed and can cause skin irritation and serious eye damage . The safety and hazards associated with chloronicotinic acid are not well-documented in the available literature.

properties

IUPAC Name

2-(benzylamino)-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQADNLMTCSYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-5-chloronicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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